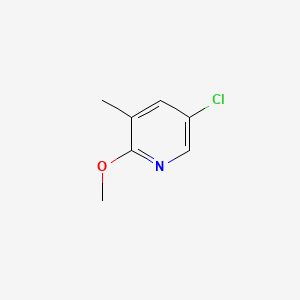

5-Chloro-2-methoxy-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methoxy-3-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C7H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-methoxy-3-methylpyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires a solvent like dichloromethane (DCM) and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxy-3-methylpyridine.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of dechlorinated pyridines.

Aplicaciones Científicas De Investigación

Chemistry: 5-Chloro-2-methoxy-3-methylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents with antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable component in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparación Con Compuestos Similares

- 2-Chloro-3-methoxy-5-methylpyridine

- 4-Chloro-3-methoxy-2-methylpyridine

- 2-Chloro-5-methylpyridine

- 2-Methoxy-3-methylpyrazine

Comparison: 5-Chloro-2-methoxy-3-methylpyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Actividad Biológica

5-Chloro-2-methoxy-3-methylpyridine is a heterocyclic aromatic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClNO, with a molecular weight of approximately 143.57 g/mol. The compound features a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring, contributing to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. It has been noted for its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its ability to inhibit these enzymes suggests potential implications for pharmacokinetics and drug interactions.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Key Enzymes : The compound's interaction with cytochrome P450 enzymes suggests it may modulate drug metabolism pathways, potentially affecting the efficacy and toxicity of co-administered drugs.

- Induction of Apoptosis : In cancer studies, it has been observed that this compound can trigger apoptotic pathways in malignant cells, leading to reduced cell viability.

Research Findings

A summary of relevant studies is presented in the table below:

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; potential for drug development. | |

| Enzyme Interaction | Inhibits cytochrome P450 enzymes; implications for drug interactions. | |

| Anticancer Properties | Induces apoptosis in cancer cell lines; requires further investigation into mechanisms. |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyridine derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This highlights its potential as an antimicrobial agent in therapeutic applications.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on colorectal cancer cell lines (HCT116 and Caco-2) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. The study suggested that this effect is mediated through apoptosis induction, warranting further exploration into its anticancer potential.

Propiedades

IUPAC Name |

5-chloro-2-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDAXYOAKDLVDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.